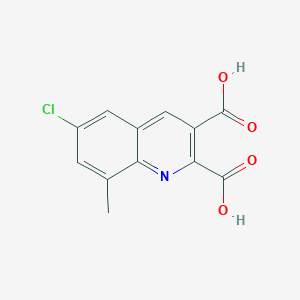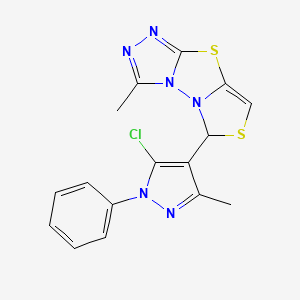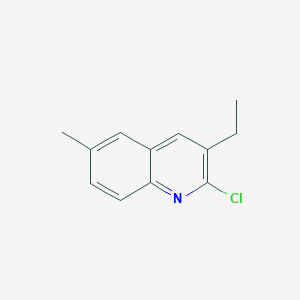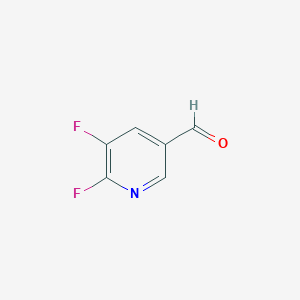
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-8-methylquinoline with diethyl oxalate under specific conditions to form the diethyl ester derivative . This ester can then be hydrolyzed to yield the desired dicarboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be compared with other similar compounds such as:
6-Chloro-2-methylquinoline: Similar in structure but lacks the dicarboxylic acid groups.
7-Chloro-8-methylquinoline-3-carboxylic acid: Differing in the position of the carboxylic acid group.
This compound diethyl ester: An ester derivative used in different research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
948289-44-9 |
|---|---|
Molekularformel |
C12H8ClNO4 |
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
6-chloro-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8ClNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OJDUVKWEAZRCMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)



![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)




